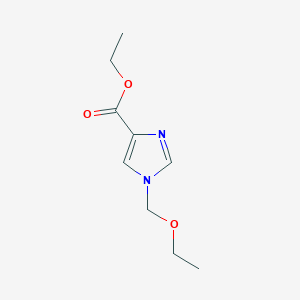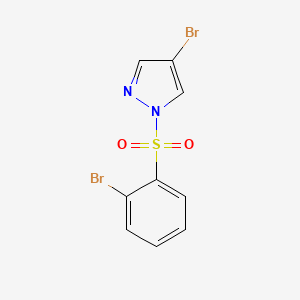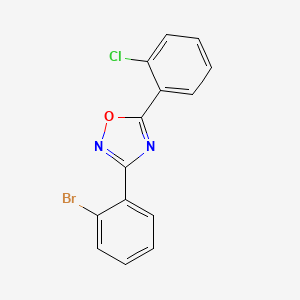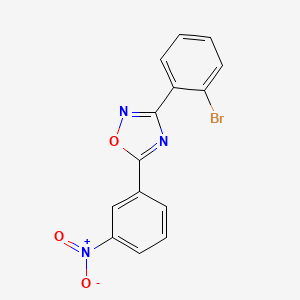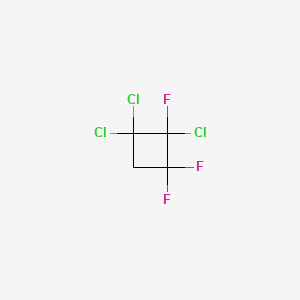
1,1,2-Trichloro-2,3,3-trifluorocyclobutane
Vue d'ensemble
Description
1,1,2-Trichloro-2,3,3-trifluorocyclobutane (TCFTCB) is a volatile organic compound (VOC) with a unique structure that is of significant interest to the scientific community due to its potential applications in both synthesis and research. TCFTCB is a colorless liquid with a faint odor, and it is soluble in organic solvents. Its molecular formula is C4H3Cl3F3. The compound has a wide range of uses, including synthesis of pharmaceuticals, water treatment, and as a reagent in organic synthesis.
Applications De Recherche Scientifique
Vibrational Spectra and Conformations
1,1,2-Trichloro-2,3,3-trifluorocyclobutane has been studied for its vibrational spectra and molecular conformations. Research indicates that the compound exhibits conformational equilibrium, influenced by the positions of Cl and F atoms, which compete for the preferred equatorial position. This leads to relatively small enthalpy differences between conformers in the compound, highlighting its unique structural properties (Braude et al., 1990).
Chemical Synthesis Applications
The compound serves as an intermediate in the synthesis of other chemical substances. For instance, it plays a role in the formation of 2,2-Difluorosuccinic acid, a product used in various chemical syntheses, demonstrating its utility in the creation of complex organic compounds (Raasch & Castle, 2003).
Molecular Dynamics and Phase Behavior
Studies have explored the molecular dynamics and phase behavior of this compound. The research has revealed insights into the conformational stability and barriers to inversion in different phases like vapor, liquid, and solid. Such studies are vital for understanding the compound's behavior under various conditions, which is crucial for its application in different scientific fields (Gatial et al., 1993).
Reactions and Product Formation
The compound is involved in various chemical reactions, such as elimination reactions leading to the formation of different cyclobutene derivatives. This highlights its role in facilitating diverse chemical transformations, which is significant in the field of organic chemistry and material science (Park et al., 1975).
Safety and Hazards
This compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, and STOT SE 3 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Mécanisme D'action
Target of Action
The primary targets of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane are currently unknown. This compound is a unique chemical that is provided to early discovery researchers
Mode of Action
As a unique chemical, its interaction with its targets and any resulting changes are subjects of ongoing research .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties are crucial for understanding the bioavailability of the compound. Future research should focus on these aspects to provide a comprehensive understanding of the pharmacokinetics of this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and performs its action . .
Analyse Biochimique
Biochemical Properties
1,1,2-Trichloro-2,3,3-trifluorocyclobutane plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions includes binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can form adducts with proteins, potentially altering their function and stability .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to disrupt the normal function of cell membranes by integrating into the lipid bilayer, leading to altered membrane fluidity and permeability . This disruption can affect various cellular processes, including ion transport and signal transduction. Furthermore, this compound can modulate the expression of genes involved in detoxification and stress response pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it has been found to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to upregulation or downregulation of target genes, affecting various cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound can lead to cumulative effects on cellular function, including oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. High doses of this compound can cause adverse effects, including liver and kidney damage, as well as neurotoxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, such as DNA and proteins, potentially leading to mutagenic and carcinogenic effects . The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . The compound’s localization and accumulation within cells can affect its activity and function. For example, it may accumulate in lipid-rich regions of the cell, such as the endoplasmic reticulum and mitochondria, influencing their function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and organelles . Targeting signals and post-translational modifications can direct the compound to specific compartments, where it can exert its effects. For instance, its presence in the nucleus can influence gene expression by interacting with nuclear receptors and transcription factors .
Propriétés
IUPAC Name |
1,1,2-trichloro-2,3,3-trifluorocyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl3F3/c5-2(6)1-3(8,9)4(2,7)10/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUQFZZNJWUHMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(Cl)Cl)(F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50989856 | |
| Record name | 1,1,2-Trichloro-2,3,3-trifluorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
697-17-6 | |
| Record name | 1,1,2-Trichloro-2,3,3-trifluorocyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2-Trichloro-2,3,3-trifluorocyclobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,2-Trichloro-2,3,3-trifluorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2-trichloro-2,3,3-trifluorocyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane's conformational behavior?
A1: [] investigated the conformation of this compound using vibrational spectroscopy, including matrix isolation techniques. Understanding the preferred conformations of this molecule is crucial for predicting its reactivity and its potential use in further synthetic transformations. While the specific findings weren't detailed in the abstract, this research lays the groundwork for understanding how this molecule might behave in different chemical environments.
Q2: How is this compound synthesized, and what is its significance?
A2: [] outlines a synthetic route for 2,2-Difluorosuccinic acid where this compound serves as a key intermediate. The process involves the cycloaddition of readily available starting materials, followed by selective dehalogenation and oxidation steps. This highlights the compound's utility in organic synthesis, particularly for accessing fluorinated compounds, which are of significant interest in medicinal chemistry and materials science.
Q3: Are there any spectroscopic data available for this compound?
A3: Yes, [] specifically focuses on the vibrational spectra of this compound. While the specific details of the spectra aren't provided in the abstract, the research likely employed techniques like infrared (IR) and Raman spectroscopy. This data is essential for structural characterization, identifying functional groups, and studying the molecule's behavior in different environments.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



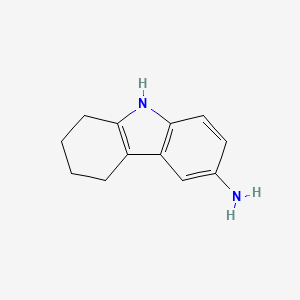


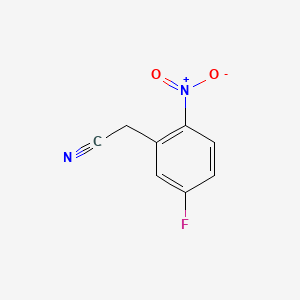
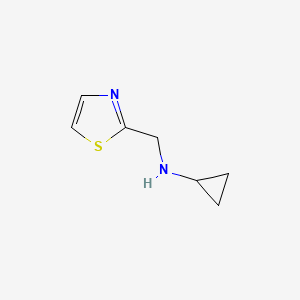
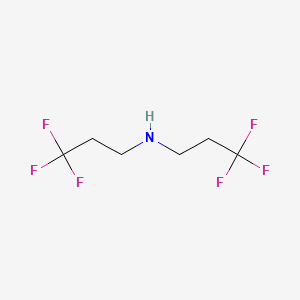
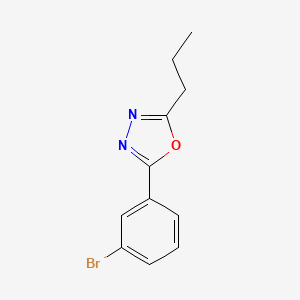
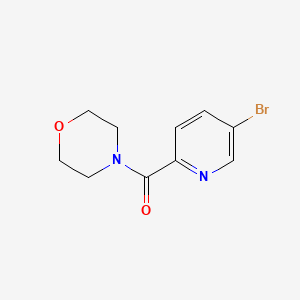
![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1294230.png)
